
Cyanobis(2-methylpropyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanobis(2-methylpropyl)amine is an organic compound with the molecular formula C₉H₁₈N₂. It is characterized by the presence of a cyano group (–CN) and two 2-methylpropyl groups attached to an amine nitrogen. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyanobis(2-methylpropyl)amine typically involves the reaction of 2-methylpropylamine with a cyanating agent. One common method is the cyanoacetylation of amines, where 2-methylpropylamine reacts with methyl cyanoacetate under solvent-free conditions at room temperature . Another method involves the direct treatment of 2-methylpropylamine with ethyl cyanoacetate at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Cyanobis(2-methylpropyl)amine undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other functional groups using appropriate reagents.
Condensation Reactions: The compound can participate in condensation reactions to form heterocyclic compounds.
Reduction Reactions: The cyano group can be reduced to an amine group under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides and bases are commonly used.
Condensation Reactions: Catalysts like acids or bases can facilitate these reactions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Major Products Formed
The major products formed from these reactions include various substituted amines, heterocyclic compounds, and reduced amine derivatives.
Aplicaciones Científicas De Investigación
Cyanobis(2-methylpropyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: This compound is used in the production of polymers, catalysts, and other functional materials.
Mecanismo De Acción
The mechanism of action of Cyanobis(2-methylpropyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can participate in nucleophilic addition reactions, while the amine group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Cyanobis(2-methylpropyl)amine: C₉H₁₈N₂
N-cyanoacetamides: Compounds with a cyano group and an acetamide moiety.
5-Amino-pyrazoles: Compounds with an amino group and a pyrazole ring.
Uniqueness
This compound is unique due to its specific structure, which combines a cyano group with two 2-methylpropyl groups. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various applications.
Propiedades
Fórmula molecular |
C9H18N2 |
|---|---|
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
bis(2-methylpropyl)cyanamide |
InChI |
InChI=1S/C9H18N2/c1-8(2)5-11(7-10)6-9(3)4/h8-9H,5-6H2,1-4H3 |
Clave InChI |
QIMWGBBNDPJVCX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN(CC(C)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


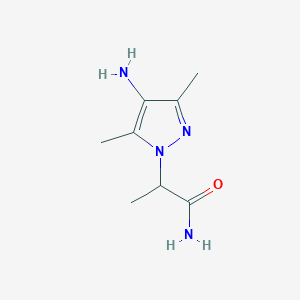
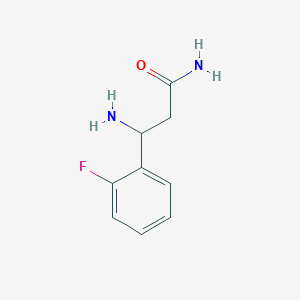
![4-Methyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13065546.png)
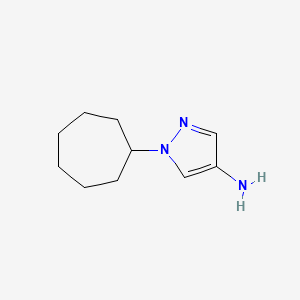
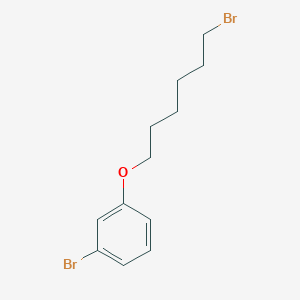
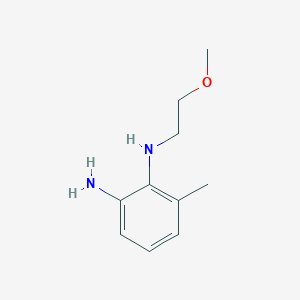
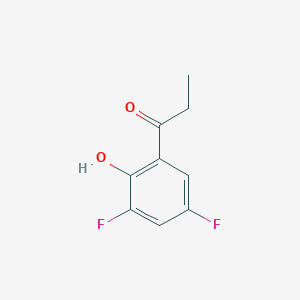
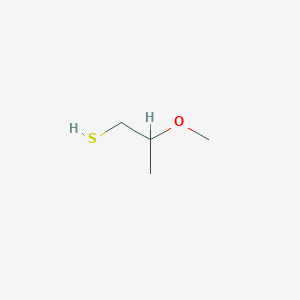

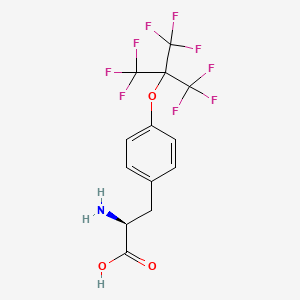



![tert-Butyl 3-fluoro-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13065626.png)
